4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester
Beschreibung
This compound (CAS: 1404431-51-1) is a boronic ester derivative featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, and a benzoic acid methyl ester group linked via a methylene bridge . Its molecular weight is 342.20 g/mol, with a purity of 98% as reported by Fluorochem . The dioxaborolane group enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and materials science . The benzoic acid methyl ester enhances solubility in organic solvents, making it advantageous for synthetic applications compared to non-esterified analogs .
Eigenschaften
IUPAC Name |
methyl 4-[[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BN2O4/c1-13-17(21-26-19(3,4)20(5,6)27-21)14(2)23(22-13)12-15-8-10-16(11-9-15)18(24)25-7/h8-11H,12H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEESAPCWJJSJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester (commonly referred to as "the compound") is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring linked to a benzoic acid moiety and a dioxaborolane substituent. Its molecular formula is with a molecular weight of approximately 278.2 g/mol. The presence of the boron atom in the dioxaborolane structure is crucial for its biological activity, particularly in enzyme inhibition and receptor antagonism.
Biological Activity Overview
Research indicates that compounds containing boron and pyrazole structures exhibit various biological activities, including:
- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming reversible covalent bonds with serine residues in the active site.
- Antagonistic Properties : The compound has shown promise as an antagonist for chemokine receptors such as CXCR1 and CXCR2, which are involved in inflammatory responses.
1. Enzyme Inhibition Studies
A study conducted on similar boron-containing compounds demonstrated significant inhibition of phosphoinositide 3-kinase (PI3K) isoforms. For instance:
- IC50 Values : Compounds related to the target molecule exhibited IC50 values ranging from 0.47 µM to 3.56 µM against PI3Kδ and PI3Kα isoforms respectively .
2. Antagonism of Chemokine Receptors
In another study focusing on chemokine receptors:
- The compound was evaluated for its ability to inhibit CXCR1 and CXCR2 activation. It was found that derivatives of this structure could effectively block receptor activation with IC50 values around 38 nM .
Data Table: Summary of Biological Activities
| Activity Type | Target Molecule | IC50 Value (µM) | Reference |
|---|---|---|---|
| PI3K Inhibition | PI3Kδ | 0.47 | |
| PI3K Inhibition | PI3Kα | 3.56 | |
| Chemokine Antagonism | CXCR1 | <0.038 | |
| Chemokine Antagonism | CXCR2 | <0.038 |
The biological activity of this compound can be attributed to its structural features:
- The boronic acid group plays a pivotal role in forming reversible covalent bonds with target enzymes or receptors.
- The pyrazole moiety contributes to the binding affinity and selectivity towards specific biological targets.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their molecular features, and applications:
Reactivity and Functional Differences
- Suzuki-Miyaura Reactivity : The target compound’s dioxaborolane group ensures stability during cross-couplings, while the benzoic acid methyl ester reduces steric hindrance compared to bulkier substituents (e.g., fluorobenzyl in ). However, the aliphatic ester in may offer faster reaction kinetics due to reduced aromatic conjugation .
- Solubility: The benzoic acid methyl ester in the target compound improves organic-phase solubility (logP ≈ 3.2 estimated) versus the hydrophilic pentanoic acid ester in (logP ≈ 2.1) .
- Electrochemical Properties : Fluorine substitution in lowers the LUMO energy, enhancing reactivity toward electrophiles, whereas the target compound’s methyl groups provide steric stabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
